Octahydropyrano[2,3-c]pyrrole hydrochloride is a heterocyclic compound notable for its unique structure that integrates both pyrrole and pyran rings. Its molecular formula is , and it has a molecular weight of approximately 163.64 g/mol. This compound is classified under organoheterocyclic compounds, specifically within the subclass of pyrroles, which are five-membered aromatic rings containing nitrogen atoms. The compound's structure positions it as an intermediate in various chemical syntheses, making it of interest in both academic and industrial applications.
The synthesis of octahydropyrano[2,3-c]pyrrole hydrochloride can be achieved through several methods:
The synthesis typically requires precise control over reaction conditions such as temperature and pH to ensure high yield and purity. For instance, conditions may include the use of solvents like tetrahydrofuran and various reducing agents to facilitate cyclization reactions.
The molecular structure of octahydropyrano[2,3-c]pyrrole hydrochloride features a fused bicyclic system comprising a pyrrole and a pyran ring. The IUPAC name for this compound is 2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole; hydrochloride.
This structural arrangement provides octahydropyrano[2,3-c]pyrrole hydrochloride with distinctive chemical properties that influence its reactivity and potential applications.
Octahydropyrano[2,3-c]pyrrole hydrochloride can participate in several types of chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions used. For instance:
Property | Value |
---|---|
Molecular Formula | C7H14ClNO |
Molecular Weight | 163.64 g/mol |
IUPAC Name | 2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole; hydrochloride |
InChI | InChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h6-8H,1-5H2;1H |
InChI Key | GGEXIOSDMKMXTQ-UHFFFAOYSA-N |
Octahydropyrano[2,3-c]pyrrole hydrochloride has several scientific uses:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5